molecular formula C15H21CeO6 B8205206 EINECS 239-720-7

EINECS 239-720-7

Cat. No.: B8205206
M. Wt: 437.44 g/mol
InChI Key: PYPNFSVOZBISQN-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 239-720-7 corresponds to Cerium(III) acetylacetonate hydrate, a coordination complex with the molecular formula C₁₅H₂₁CeO₆ and a molecular weight of 437.44 g/mol . Key properties include:

  • Physical State: Yellow crystalline powder.
  • Melting Point: 131–132°C.
  • Solubility: Insoluble in water; hygroscopic.
  • Safety: Irritant to eyes, skin, and respiratory system (Risk Phrase R36/37/38) .

This compound is used in catalysis, materials science, and as a precursor in chemical synthesis. Its structure consists of a central cerium(III) ion coordinated to three acetylacetonate ligands and water molecules .

Properties

IUPAC Name

cerium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPNFSVOZBISQN-LNTINUHCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045403
Record name Cerium(III) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Strem Chemicals MSDS]
Record name Cerium(III) acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15653-01-7
Record name Tris(pentane-2,4-dionato-O,O')cerium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015653017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerium(III) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')cerium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)cerium typically involves the reaction of cerium salts with acetylacetone in the presence of a base. A common method includes dissolving cerium nitrate in water, followed by the addition of acetylacetone and a base such as ammonia to facilitate the formation of the acetylacetonate anion. The reaction mixture is then stirred and heated to promote the formation of the desired complex.

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)cerium follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)cerium can undergo various chemical reactions, including:

    Oxidation and Reduction: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the cerium center.

    Reducing Agents: Sodium borohydride or other hydrides can reduce the cerium center.

    Substitution Reagents: Ligands such as phosphines or amines can replace the acetylacetonate ligands under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) complexes, while substitution reactions can produce a variety of cerium-ligand complexes.

Scientific Research Applications

Tris(pentane-2,4-dionato-O,O’)cerium has numerous applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various organic reactions.

    Biology: The compound’s redox properties make it useful in studying oxidative stress and other biological processes.

    Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as ceramics and phosphors, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tris(pentane-2,4-dionato-O,O’)cerium exerts its effects is primarily through its redox activity. The cerium center can cycle between different oxidation states, facilitating electron transfer reactions. This redox cycling can influence various molecular targets and pathways, including those involved in oxidative stress and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lanthanum(III) Acetylacetonate (EINECS Not Specified)

  • Molecular Formula : C₁₅H₂₁LaO₆.
  • Melting Point : ~160°C.
  • Solubility: Soluble in organic solvents (e.g., ethanol, acetone).
  • Key Difference : Larger ionic radius of La³⁺ compared to Ce³⁺ alters coordination geometry and thermal stability.

Neodymium(III) Acetylacetonate (EINECS Not Specified)

  • Molecular Formula : C₁₅H₂₁NdO₆.
  • Melting Point : ~145°C.
  • Magnetic Properties : Paramagnetic due to unpaired 4f electrons, unlike diamagnetic Ce³⁺.
Data Table 1: Structural and Physical Comparisons
Property Cerium(III) Acetylacetonate Lanthanum(III) Acetylacetonate Neodymium(III) Acetylacetonate
Melting Point (°C) 131–132 ~160 ~145
Solubility in Water Insoluble Insoluble Insoluble
Metal Ionic Radius (Å) 1.01 (Ce³⁺) 1.06 (La³⁺) 0.98 (Nd³⁺)
Magnetic Behavior Diamagnetic Diamagnetic Paramagnetic

Comparison with Functionally Similar Compounds

Iron(III) Acetylacetonate (EINECS 212-775-5)

  • Application : Catalyst in organic oxidation reactions.
  • Key Difference : Higher redox activity due to Fe³⁺/Fe²⁺ transitions, unlike redox-inert Ce³⁺.

Zirconium(IV) Acetylacetonate (EINECS 237-741-9)

  • Application : Precursor for ceramic materials.
  • Key Difference : Tetravalent Zr⁴⁺ requires different ligand-to-metal ratios (e.g., Zr(acac)₄ vs. Ce(acac)₃·H₂O).
Data Table 2: Functional Comparisons
Property Cerium(III) Acetylacetonate Iron(III) Acetylacetonate Zirconium(IV) Acetylacetonate
Oxidation State +3 +3 +4
Typical Use Catalyst, Dopant Oxidation Reactions Ceramic Precursor
Thermal Stability Moderate High Very High
Redox Activity Low High None

Toxicological and Predictive Modeling Insights

  • Toxicity Prediction : Machine learning models (RASAR) show that Cerium(III) acetylacetonate’s toxicological profile can be inferred from structurally similar REACH Annex VI compounds with ≥70% Tanimoto similarity .
  • Hazard Coverage : A subset of 1,387 labeled chemicals covers ~33,000 EINECS compounds, enabling extrapolation of safety data for cerium complexes .

Q & A

How to formulate a research question that bridges gaps in understanding this compound’s role in hybrid nanomaterials?

  • Answer :
  • Background : Review literature on cerium complexes in MOFs or nanocomposites.
  • Gap Identification : Note limited studies on interfacial charge transfer in Ce(III)-based hybrids.
  • Question : “How does ligand functionalization in this compound influence electron transfer efficiency in Ce-TiO₂ nanocomposites under visible light?”
    References:

Tables for Key Methodological Comparisons

Parameter Recommended Technique Critical Considerations
Purity validationHPLC (≥99%)Column type (C18), mobile phase (MeCN:H₂O)
Thermal stabilityTGA-DSCHeating rate (5°C/min), inert atmosphere
Electronic structureCyclic voltammetryReference electrode (Ag/AgCl), scan rate (50 mV/s)
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.